molecular formula C11H16OS B14620303 4-Pentyl-2-sulfanylphenol CAS No. 60774-09-6

4-Pentyl-2-sulfanylphenol

Cat. No.: B14620303
CAS No.: 60774-09-6
M. Wt: 196.31 g/mol
InChI Key: YHVARKBCRBINDA-UHFFFAOYSA-N
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Description

4-Pentyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a pentyl group (-C5H11) and a sulfanyl group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-2-sulfanylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol reagent. For example, 4-pentylphenol can be reacted with thiourea in the presence of a base to yield the desired product. The reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Pentyl-2-sulfanylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethers.

    Substitution: Halogenated phenols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Pentyl-2-sulfanylphenol involves its interaction with biological molecules. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their structure and function . These interactions contribute to the compound’s antioxidant and antimicrobial properties.

Comparison with Similar Compounds

Uniqueness: 4-Pentyl-2-sulfanylphenol’s unique combination of a pentyl group and a sulfanyl group attached to a phenolic ring imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antioxidant and antimicrobial activities.

Properties

CAS No.

60774-09-6

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

4-pentyl-2-sulfanylphenol

InChI

InChI=1S/C11H16OS/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8,12-13H,2-5H2,1H3

InChI Key

YHVARKBCRBINDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)O)S

Origin of Product

United States

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